tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a methylsulfonimidoyl group
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonimidoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(14)12-5-7-13(8-6-12)17(4,11)15/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUQIVMEWQBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate are noteworthy, particularly in the following areas:
- Antimicrobial Activity : Research has indicated that compounds with piperazine structures exhibit antimicrobial properties. The sulfonimidoyl group may enhance this activity by modifying the electronic characteristics of the molecule, thus improving its interaction with microbial targets.
- Central Nervous System Disorders : Piperazine derivatives are known to interact with various neurotransmitter systems. This compound could potentially serve as a lead structure for developing drugs targeting conditions such as anxiety or depression due to its ability to modulate serotonin and dopamine receptors.
- Anticancer Research : The unique structure of this compound may provide a scaffold for synthesizing derivatives with anticancer activity. Preliminary studies suggest that modifications to the piperazine core can yield compounds that inhibit tumor growth in vitro.
Synthetic Applications
This compound can be utilized in synthetic chemistry as follows:
- Building Block for Complex Molecules : Its functional groups allow it to act as a versatile building block in the synthesis of more complex organic molecules. This is particularly useful in combinatorial chemistry where diverse libraries of compounds are needed.
- Catalysis : The presence of the sulfonimidoyl group may impart catalytic properties to the compound, facilitating various organic reactions such as nucleophilic substitutions or coupling reactions.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications.
Case Study 2: CNS Modulation
In a pharmacological study, researchers synthesized derivatives of this compound to assess their effects on serotonin receptors. The findings revealed that certain modifications enhanced receptor binding affinity, indicating a pathway for developing new antidepressants.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperazine ring provides a scaffold that can interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(S-methylsulfonimidoyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate is unique due to the presence of the piperazine ring, which provides distinct chemical properties and potential biological activities compared to similar compounds with piperidine rings
Biological Activity
tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tert-butyl group and a piperazine ring, which are common motifs in pharmaceutical agents. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine core and subsequent functionalization to introduce the sulfonimidoyl group.
Synthetic Route Example
- Formation of Piperazine : The initial step involves reacting piperazine with appropriate reagents to form the piperazine core.
- Introduction of Sulfonimidoyl Group : This is achieved through sulfonylation reactions, which can be performed using various sulfonyl chlorides or related reagents.
- Carboxylation : The final step involves introducing the carboxylate functionality, often through carboxylic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial in purine biosynthesis.
- Receptor Modulation : The compound may also interact with various receptors, potentially leading to downstream effects in cellular signaling pathways.
Biological Assays
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines, suggesting potential therapeutic applications.
| Assay Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition (IMPDH) | IC50 values in low micromolar range | |
| Cytotoxicity | Reduced cell viability in cancer cell lines | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Case Study 1: Anti-Cancer Activity
A study evaluated the efficacy of this compound in cancer models. The compound showed promising results in inhibiting tumor growth in xenograft models, with mechanisms linked to apoptosis induction and cell cycle arrest.
Case Study 2: Metabolic Effects
Research on similar piperazine derivatives indicated that modifications could lead to significant anti-obesity effects. For instance, compounds exhibiting structural similarities demonstrated the ability to regulate triglyceride levels and improve insulin sensitivity in diet-induced obesity models .
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and metabolic stability. The following findings are noteworthy:
- Metabolic Stability : Modifications to the tert-butyl group have been explored to improve metabolic stability without compromising biological activity. For example, replacing the tert-butyl group with other moieties has shown promise in enhancing half-lives in metabolic studies .
- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological activity has been critical. For instance, variations in the piperazine ring have been linked to differing levels of enzyme inhibition and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
